molecular formula C23H20N2O5S B3558970 3-amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylic acid

3-amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B3558970
M. Wt: 436.5 g/mol
InChI Key: VCGFGGBFFAJLGD-UHFFFAOYSA-N
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Description

The compound “3-amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylic acid” is a complex organic molecule. It contains a thieno[2,3-b]pyridine core, which is a heterocyclic compound with sulfur and nitrogen atoms. The molecule also contains a phenyl group and a trimethoxyphenyl group, which is known to be a versatile pharmacophore .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. While the exact synthesis process for this specific compound is not found in the search results, similar compounds have been synthesized through various methods . For instance, the trimethoxyphenyl (TMP) group can be synthesized from phenol and chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The thieno[2,3-b]pyridine core is a heterocyclic structure containing sulfur and nitrogen atoms. The phenyl group is a common aromatic ring, and the trimethoxyphenyl group contains three methoxy (-OCH3) substituents on a phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the conditions and reagents used. The presence of multiple functional groups in the molecule allows it to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Reactions

  • Synthesis of Heterocyclic Compounds

    This compound serves as a key intermediate in the synthesis of heterocyclic compounds, crucial in the development of various pharmaceuticals (Bakhite, Abdel-rahman, Mohamed, & Thabet, 2004). It's also involved in the creation of novel thieno[2,3-b]pyridine and thieno[3,2-d]pyrimidine derivatives (Al‐Sehemi & Bakhite, 2005).

  • Reactions to Form New Compounds

    It undergoes various reactions to produce new pyridothienopyrimidines, pyridothienotriazines, and related systems (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Development of Chemical Libraries

  • Library of Fused Pyridine Carboxylic Acids: This compound is integral in generating libraries of fused pyridine-4-carboxylic acids, which are significant in drug discovery and development processes (Volochnyuk et al., 2010).

Antianaphylactic Activity

  • Potential in Treating Anaphylaxis: It has been involved in the synthesis of compounds with antianaphylactic activity, suggesting potential therapeutic applications in allergic reactions (Wagner, Vieweg, Prantz, & Leistner, 1993).

Structural and Spectroscopic Studies

  • Spectroscopic Properties: Studies on its spectroscopic properties in various solvents provide insights into its behavior in different environments, which is valuable in material science and chemical engineering (Al-Ansari, 2016).

Multicomponent Synthesis

Synthesis of Ligands

  • Pyridyl Thienopyridine Ligands: It plays a role in the synthesis of pyridyl thienopyridine ligands, important in coordination chemistry and catalysis (Steen, Nurkkala, & Dunne, 2012).

Antimicrobial Applications

  • Potential Antimicrobial Activity: Derivatives synthesized from this compound have been screened for antimicrobial activities, suggesting potential use in combating bacterial and fungal infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Properties

IUPAC Name

3-amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-28-16-9-13(10-17(29-2)20(16)30-3)14-11-15(12-7-5-4-6-8-12)25-22-18(14)19(24)21(31-22)23(26)27/h4-11H,24H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGFGGBFFAJLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NC3=C2C(=C(S3)C(=O)O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 3
3-amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 6
3-amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylic acid

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